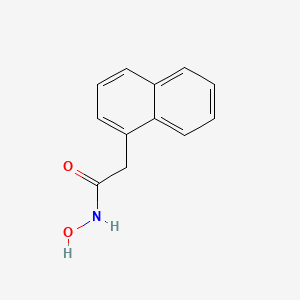

N-hydroxy-2-(naphthalen-1-yl)acetamide

Description

Contextualization within Naphthalene-Derived Chemical Entities

The acetamide (B32628) portion of the molecule is another key feature. Acetamide derivatives are prevalent in medicinal chemistry and are integral to the structure of many biomolecules and clinically approved drugs. The specific N-hydroxyacetamide group is a hydroxamic acid derivative. Hydroxamic acids are known for their ability to chelate metal ions, which is a key mechanism for the inhibition of certain enzymes, particularly metalloenzymes.

Significance in Chemical Biology and Advanced Medicinal Chemistry Research

While specific research on N-hydroxy-2-(naphthalen-1-yl)acetamide is not extensively documented in publicly available literature, its structural components suggest significant potential in chemical biology and medicinal chemistry. The combination of the naphthalene (B1677914) scaffold and the N-hydroxyacetamide functional group points towards its potential as an enzyme inhibitor.

Research on a closely related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , has identified it as a potent inhibitor of aminopeptidase (B13392206) N (APN). nih.govelsevierpure.com APN is a zinc-containing metalloenzyme that plays a role in angiogenesis (the formation of new blood vessels) and tumor growth. nih.gov The hydroxamic acid group in this related compound is believed to chelate the zinc ion in the active site of APN, leading to its inhibition. nih.gov This inhibitory activity contributes to its observed anti-angiogenic properties, where it has been shown to inhibit the invasion of endothelial cells. nih.gov

Given the structural similarities, it is plausible that this compound could exhibit similar biological activities. The primary difference lies in the linkage of the acetamide group to the naphthalene ring (position 1 vs. a sulfanyl (B85325) linkage at position 2), which would influence the compound's three-dimensional structure and its interaction with biological targets.

The study of such naphthalene-derived hydroxamic acids is significant for the development of novel therapeutic agents. The modular nature of their synthesis allows for the creation of diverse chemical libraries by modifying both the naphthalene and the acetamide portions of the molecule. This enables researchers to explore structure-activity relationships and optimize compounds for improved efficacy and selectivity.

Detailed Research Findings

As previously mentioned, detailed research findings specifically for this compound are limited. However, we can infer its potential properties and areas of interest from data on structurally related compounds.

The table below summarizes the key findings for the related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , which serves as a valuable reference point for the potential of this compound.

| Compound Name | Target Enzyme | Biological Activity | IC50 Value | Ki Value |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | Anti-angiogenic | ~3.5 µM | 3.5 µM |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

The data indicates that N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is a potent inhibitor of Aminopeptidase N. nih.gov This suggests that the N-hydroxyacetamide functional group, in combination with a naphthalene scaffold, is a promising pharmacophore for targeting this class of enzymes. Further research is warranted to determine if this compound exhibits similar or improved inhibitory activity against APN or other metalloenzymes.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(13-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXBPGHSYDTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908335 | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-80-5 | |

| Record name | N-Hydroxy-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaleneacetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Molecular Mechanisms of Action of N Hydroxy 2 Naphthalen 1 Yl Acetamide

Comprehensive Enzyme Inhibition Profiles

Aminopeptidase (B13392206) N (APN) Inhibition

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which incorporates a metal-chelating hydroxamate group, has been identified as a potent inhibitor of Aminopeptidase N (APN, EC 3.4.11.2) nih.gov.

Aminopeptidase N (APN), also known as CD13, is a cell-surface zinc-dependent metalloprotease. It plays a crucial role in the development and progression of cancer through its involvement in angiogenesis, the formation of new blood vessels. APN is often overexpressed on the surface of tumor cells and angiogenic endothelial cells nih.govpnas.org. This overexpression is correlated with the invasive capacity of various tumor cell types nih.gov.

The enzymatic activity of APN is implicated in the degradation of the extracellular matrix, which is a critical step for endothelial cell invasion and migration during angiogenesis nih.gov. By facilitating the breakdown of tissue barriers, APN allows new blood vessels to sprout and grow, supplying tumors with essential nutrients and oxygen. Furthermore, APN is thought to be involved in the processing of various signaling molecules that regulate cell migration and survival pnas.org. The inhibition of APN has been shown to suppress angiogenesis and tumor growth, making it a significant target for anticancer therapies nih.govelsevierpure.com.

Studies have demonstrated that N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is a potent inhibitor of APN activity. Research has determined its inhibitory constant (K(i)) value to be 3.5 microM nih.gov. The hydroxamic acid moiety within the molecule is crucial for its inhibitory action, as it effectively chelates the zinc ion within the active site of the APN enzyme. However, detailed kinetic studies characterizing the precise mechanism of inhibition (e.g., competitive, non-competitive) for this specific compound are not extensively detailed in the available literature.

Inhibitory Potency of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide against APN

| Compound | Target Enzyme | K(i) Value (µM) |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | 3.5 |

This table is interactive. You can sort and filter the data.

In pre-clinical studies, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been shown to inhibit the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor (bFGF) at low micromolar concentrations nih.gov. This finding is significant as cellular invasion is a key process in angiogenesis. By preventing endothelial cells from invading the surrounding tissue, the compound effectively disrupts the formation of new blood vessels that tumors rely on for growth and metastasis.

Protease Inhibition Potential (General and Specific)

The hydroxamic acid functional group is a well-established zinc-binding group found in many metalloprotease inhibitors unimore.it. Compounds containing this moiety are known to act as potent inhibitors of various proteases, particularly matrix metalloproteinases (MMPs), by chelating the catalytic zinc ion in their active sites nih.gov. While N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been specifically identified as an APN inhibitor, comprehensive screening against a broader panel of general and specific proteases has not been reported in the available scientific literature. Therefore, its full protease inhibition profile remains to be elucidated.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides nih.govwikipedia.orgnih.gov. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia nih.govbionity.comrxlist.com. There are currently no available scientific studies that have investigated the alpha-glucosidase inhibitory activity of N-hydroxy-2-(naphthalen-1-yl)acetamide or its isomer, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide.

Urease Inhibitory Activity

While direct experimental studies on the urease inhibitory activity of this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests potential for such activity. The compound belongs to the hydroxamic acid class of molecules, which are well-established as potent and specific inhibitors of urease. nih.gov The hydroxamic acid functional group (-CONHOH) is crucial for this inhibition, as it is capable of chelating the nickel ions within the active site of the urease enzyme, thereby disrupting its catalytic function. proquest.comresearchgate.net

Research on various hydroxamic acid derivatives has consistently demonstrated their efficacy against urease from both plant and bacterial sources, including Helicobacter pylori, a bacterium implicated in gastric ulcers. nih.govproquest.comresearchgate.net Studies on cinnamoyl hydroxamic acids, for example, revealed potent urease inhibitory effects with IC50 values in the low micromolar range. nih.gov The mechanism often involves the hydroxamic acid core interacting directly with the urease active site. nih.gov Given that this compound possesses this key functional group, it is hypothesized to be an active inhibitor of urease, though empirical validation is required.

Butyrylcholinesterase (BChE) Inhibition and Selectivity

The therapeutic potential of targeting butyrylcholinesterase (BChE) has led to investigations into various chemical scaffolds, including those containing a naphthalene (B1677914) moiety. researchgate.net While direct inhibitory data for this compound on BChE is limited, research on a structurally analogous compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide , provides significant insight into the potential activity of this structural class.

In one study, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide was evaluated for its inhibitory effects on both acetylcholinesterase (AChE) and BChE. The compound demonstrated highly potent and selective inhibition of BChE. researchgate.net The IC50 value for BChE inhibition was found to be 5.12 ± 0.02 µM, which is more potent than the reference compound galantamine (IC50 of 7.96 ± 0.8 µM). researchgate.net In contrast, its inhibitory activity against AChE was significantly weaker, with an IC50 of 426.14 ± 18.54 µM, indicating a high degree of selectivity for BChE. researchgate.net Molecular docking analyses suggest that the naphthyl ring of the compound forms favorable interactions with residues such as Trp231 and Phe329 within the BChE active site, contributing to its potent and selective binding. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide

| Enzyme | IC50 (µM) | Reference Compound (Galantamine) IC50 (µM) |

| Butyrylcholinesterase (BChE) | 5.12 ± 0.02 | 7.96 ± 0.8 |

| Acetylcholinesterase (AChE) | 426.14 ± 18.54 | Not specified for AChE |

Data sourced from a study on the structurally related compound N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide. researchgate.net

Inferred Lipoxygenase Inhibition from Structurally Related Hydroxamic Acids

The chemical structure of this compound allows for a strong inference of its potential as a lipoxygenase (LOX) inhibitor. The molecule contains two key features known to contribute to this activity: the hydroxamic acid functional group and a large hydrophobic moiety (the naphthalene ring).

The hydroxamic acid functionality is a well-established pharmacophore for potent inhibition of 5-lipoxygenase (5-LOX). nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on a large series of hydroxamic acids have identified hydrophobicity as the primary physicochemical feature driving the in vitro inhibitory potency against 5-LOX. nih.gov Specifically, studies on a series of omega-naphthylalkyl hydroxamic acids have demonstrated their potential as powerful 5-LOX inhibitors. nih.gov The naphthalene group in this compound provides the necessary hydrophobicity that is correlated with high inhibitory activity. nih.gov These structural characteristics strongly support the hypothesis that this compound is a likely inhibitor of lipoxygenase enzymes.

Modulation of Cellular and Biochemical Pathways

Interaction with Specific Molecular Targets, Including Enzymes and Receptors

Based on studies of structurally similar compounds, this compound is predicted to interact with specific enzyme targets. A closely related molecule, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide , has been identified as a potent inhibitor of aminopeptidase N (APN/CD13). nih.gov

Aminopeptidase N is a zinc-dependent metalloprotease found on the surface of various cells, and it plays a role in processes such as tumor invasion and angiogenesis. The study identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as an effective APN inhibitor with a Ki value of 3.5 µM. nih.gov The inhibitory mechanism is attributed to the metal-chelating hydroxamate group present in the molecule, which interacts with the zinc ion in the enzyme's active site. nih.gov Given the shared hydroxamic acid group and naphthalene core, it is plausible that this compound could exhibit inhibitory activity against similar metalloproteinase enzymes.

Influence on Signal Transduction Pathways and Cellular Responses

While specific molecular targets for this compound and its close analogs have been identified, the direct influence of this compound on downstream signal transduction pathways and subsequent cellular responses has not been extensively characterized in the scientific literature.

Signal transduction pathways are complex cascades that transmit signals from cell surface receptors to intracellular targets, ultimately leading to a cellular response. These pathways often involve a series of protein phosphorylations or the generation of second messengers. For instance, the inhibition of a cell-surface enzyme like aminopeptidase N by a compound such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide could theoretically disrupt signaling pathways involved in cell migration and invasion. nih.gov However, without specific experimental data, the precise pathways modulated by this compound and the full scope of its effects on cellular responses remain an area for future investigation.

Exploratory Pharmacological Activities in Pre-clinical Investigations

Pre-clinical investigations into compounds structurally related to this compound have revealed promising pharmacological activities, particularly in the areas of oncology and angiogenesis.

A study on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide demonstrated notable anti-angiogenic activity. This compound was shown to inhibit the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor (bFGF) at low micromolar concentrations, a key process in the formation of new blood vessels. nih.gov

In a separate line of research, derivatives of N-(naphthalen-2-yl)acetamide bearing a quinolin-2(1H)-one moiety were synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. One of the most active compounds, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, showed potent activity against nasopharyngeal carcinoma cells (NPC-TW01) with an IC50 value of 0.6 µM. nih.gov Further investigation revealed that this compound inhibited cancer cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov These findings highlight the potential of the naphthalen-yl acetamide (B32628) scaffold as a basis for developing novel therapeutic agents.

Anti-Oncogenic Potential and Cytotoxic Effects

This compound and its derivatives have demonstrated notable anti-oncogenic potential and cytotoxic effects across various cancer cell lines. Research has highlighted the ability of these compounds to inhibit cancer cell growth, induce apoptosis, and impede metastasis.

One study investigated the therapeutic potential of a related compound, N-(2-hydroxyphenyl) acetamide (NA-2), against the human breast cancer cell line, MCF-7. The findings revealed that NA-2 significantly inhibited the growth of MCF-7 cells, with a half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov The compound was also observed to delay the wound healing process, suggesting anti-metastatic properties. nih.gov Furthermore, NA-2 induced cell cycle arrest at the G0/G1 phase and promoted apoptosis by increasing the Bax/Bcl-2 ratio, indicating its strong anticancer activity mediated through multiple mechanisms. nih.gov

In a different study, naphthaleneacetamide derivatives, specifically N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride and 2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochloride, were evaluated for their effects on the HeLa cervical cancer cell line. These compounds exhibited inhibitory effects on HeLa cells at micromolar concentrations, and this effect was sustained for 72 hours. Another investigation into the cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide on HeLa cells found that at a concentration of 3.16 µM/mL, it displayed cytotoxic effects comparable to the reference drug cisplatin (3.32 µM/mL).

Additionally, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), an enzyme implicated in tumor invasion and angiogenesis. This compound potently inhibited APN activity with a Ki value of 3.5 microM and also suppressed the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor, highlighting its anti-angiogenic potential.

Table 1: Cytotoxic Effects of this compound and Related Derivatives on Cancer Cell Lines

| Compound | Cell Line | Effect | Key Findings |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth inhibition, apoptosis induction, cell cycle arrest | IC50 = 1.65 mM after 48h; Delayed wound healing; Arrested cell cycle at G0/G1; Enhanced Bax/Bcl-2 ratio. nih.gov |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride | HeLa (Cervical Cancer) | Inhibition of cell viability | Active at micromolar concentrations (1.923 µmol/mL); effect maintained for 72h. |

| 2-(naphthalen-2-yloxy)-N-(2-(piperidin-1-yl)ethyl)acetamide hydrochloride | HeLa (Cervical Cancer) | Inhibition of cell viability | Active at micromolar concentrations (0.374 µmol/mL); effect maintained for 72h. |

| N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | HeLa (Cervical Cancer) | Cytotoxicity | At 3.16 µM/mL, showed cytotoxic effects similar to cisplatin. |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | - | Inhibition of aminopeptidase N (APN), anti-angiogenesis | Potently inhibited APN activity (Ki = 3.5 microM); Inhibited invasion of bovine aortic endothelial cells. |

Neurobiological Activity and Neuroprotective Effects

There is currently limited publicly available scientific literature detailing the hypothesized or investigated interactions of this compound with specific neurotransmitter systems.

Derivatives of 2-(naphthalen-1-yl)acetamide have been synthesized and evaluated for their potential anti-Parkinson's activity. In one study, novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives were investigated. The anti-Parkinson's screening was conducted using an in vitro free radical scavenging assay and an in vivo 6-Hydroxydopamine (6-OHDA) lesioned rat model.

Several of the synthesized thiazolidinone derivatives demonstrated significant anti-Parkinson's activity in the 6-OHDA model, offering protection to the diseased rat brain. Specifically, compounds with a 3-nitro phenyl, 4-nitro phenyl, and 4-chloro phenyl group at the 2nd position of the thiazolidinone ring showed potent free radical scavenging activity of 82%, 76%, and 74% respectively. The derivative with a 3-nitro phenyl group exhibited the most significant anti-Parkinson's activity. These findings suggest that thiazolidinone derivatives of naphthalene acetamide could be promising candidates for further research in the context of Parkinson's disease.

Table 2: Anti-Parkinson's Activity of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide Derivatives

| Compound Substitution at 2nd position of thiazolidinone ring | In Vitro Free Radical Scavenging Activity (%) | In Vivo Anti-Parkinson's Activity |

| 3-nitro phenyl | 82% | Maximum activity observed. |

| 4-nitro phenyl | 76% | Potent activity observed. |

| 4-chloro phenyl | 74% | Potent activity observed. |

Anti-inflammatory Response Modulation

The anti-inflammatory potential of acetamide derivatives has been a subject of scientific investigation. Studies on various acetamide derivatives have explored their ability to modulate inflammatory responses, often linked to their antioxidant properties. For instance, research on certain acetamide derivatives has involved estimating the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for assessing anti-inflammatory activity. While the broad class of acetamide derivatives has shown promise in this area, specific data on the anti-inflammatory response modulation of this compound is not extensively detailed in the provided sources.

Antimicrobial Efficacy against Bacterial Strains

Naphthalene derivatives have been recognized for their antimicrobial properties against a range of pathogens. Specific studies have focused on acetamide derivatives incorporating a naphthalene moiety to evaluate their efficacy against various bacterial strains.

In one such study, novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and tested against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus aureus. The results indicated that some of these compounds exhibited significant antimicrobial activity. For example, two of the synthesized compounds demonstrated high effectiveness against E. coli with a Minimum Inhibitory Concentration (MIC) of less than 0.97 µg/mL. Other derivatives showed anti-gram-positive bacterial activity at half the potency of chloramphenicol, and one compound displayed activity against the gram-negative bacterium Yersinia enterocolitica.

Another study on 2-hydroxynaphthalene-1-carboxanilides, which share structural similarities, also reported antibacterial activities against both gram-positive and gram-negative bacteria, as well as mycobacteria. Certain compounds in this series showed activity comparable to clinically used drugs, with MICs ranging from 0.3 to 92.6 µM.

Table 3: Antimicrobial Activity of Naphthalene Acetamide and Related Derivatives

| Compound Class | Bacterial Strain(s) | Key Findings |

| N-(naphthalen-1-yl)propanamide derivatives | Escherichia coli | Two compounds showed an MIC of < 0.97 µg/mL. |

| N-(naphthalen-1-yl)propanamide derivatives | Gram-positive bacteria | Some derivatives showed activity at half the potency of chloramphenicol. |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Yersinia enterocolitica | Displayed anti-gram-negative bacterial activity. |

| 2-hydroxynaphthalene-1-carboxanilides | Various bacteria/mycobacteria | Active against sensitive and resistant isolates with MICs from 0.3 to 92.6 µM. |

Antioxidant Properties and Radical Scavenging Activity

The antioxidant and radical scavenging activities of this compound and related compounds have been investigated through various in vitro assays. These studies are crucial in understanding the potential of these compounds to counteract oxidative stress, which is implicated in numerous diseases.

Research on a series of acetamide derivatives has demonstrated their antioxidant capabilities. The in vitro antioxidant activity was assessed by measuring the scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical and by evaluating the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.

In a study focused on the anti-Parkinson's potential of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives, their free radical scavenging activity was a key aspect of the investigation. As mentioned previously, compounds with 3-nitro phenyl, 4-nitro phenyl, and 4-chloro phenyl substitutions exhibited potent free radical scavenging activity of 82%, 76%, and 74%, respectively.

Furthermore, a study on flavonoid acetamide derivatives utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine their antioxidant activity. The results were expressed as IC50 values, which ranged from 31.52 to 198.41 µM, indicating varying degrees of radical scavenging potential among the tested compounds.

Table 4: Antioxidant and Radical Scavenging Activity of Acetamide and Naphthalene Derivatives

| Compound Class/Derivative | Assay | Key Findings |

| Acetamide derivatives | ABTS radical scavenging, ROS and NO production | Demonstrated in vitro antioxidant activity. |

| 2-(naphthalen-1-yl)-N-[2-(3-nitrophenyl)(4-oxothiazolidin-3-yl)]acetamide | Free radical scavenging | 82% scavenging activity. |

| 2-(naphthalen-1-yl)-N-[2-(4-nitrophenyl)(4-oxothiazolidin-3-yl)]acetamide | Free radical scavenging | 76% scavenging activity. |

| 2-(naphthalen-1-yl)-N-[2-(4-chlorophenyl)(4-oxothiazolidin-3-yl)]acetamide | Free radical scavenging | 74% scavenging activity. |

| Flavonoid acetamide derivatives | DPPH radical scavenging | IC50 values ranged from 31.52 to 198.41 µM. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Hydroxy 2 Naphthalen 1 Yl Acetamide Analogues

Structural Determinants of Biological Activity

The foundation of N-hydroxy-2-(naphthalen-1-yl)acetamide's activity lies in the synergistic interplay between its bulky, lipophilic naphthalene (B1677914) group and the reactive, metal-chelating hydroxamate function. Alterations to either of these core components can lead to significant changes in potency and selectivity.

Influence of the Naphthalene Moiety and Its Positional Isomerism

The naphthalene scaffold is an essential building block in drug development, valued for its ability to participate in various biological interactions. ekb.egnih.gov In this compound, this large, aromatic system serves as a crucial anchor, facilitating binding to target proteins through hydrophobic and π-π stacking interactions. Its cytotoxic nature is often attributed to its metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins. nih.gov

Role of Naphthalene in Membrane Permeability Enhancement

The ability of a drug to reach its intracellular target is fundamental to its therapeutic effect. The naphthalene moiety, being a large, lipophilic hydrocarbon structure, significantly enhances the molecule's ability to traverse cellular membranes. This is a critical factor for compounds targeting intracellular enzymes. Studies on various naphthalene-based derivatives have shown excellent human intestinal absorption, suggesting that the lipophilicity imparted by the fused ring system facilitates passive diffusion across the lipid bilayers of cell membranes. jmchemsci.com This enhanced permeability ensures that the molecule can effectively reach its site of action within the cell.

Criticality of Hydroxylamine (B1172632) and Acetamide (B32628) Functionalities

While the naphthalene group primarily governs the molecule's pharmacokinetics and anchoring to biological targets, the hydroxylamine and acetamide functionalities are responsible for its specific chemical reactivity and molecular recognition.

Hydroxylamine Moiety's Contribution to Reactivity and Enzyme Inhibition

The hydroxylamine functional group is part of the larger hydroxamic acid moiety (-CONHOH), which is recognized as a potent pharmacophore, particularly for the inhibition of metalloenzymes. researchgate.net A vast body of research has demonstrated that the hydroxamic acid group is a strong binder of metal ions, particularly zinc (Zn²⁺). nih.gov Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), rely on a zinc ion in their active site for catalytic activity. nih.govnih.gov The hydroxamic acid moiety in inhibitors like this compound can directly coordinate with this zinc ion, displacing water and essential catalytic residues, thereby inactivating the enzyme. researchgate.net This mechanism is the basis for the therapeutic applications of many hydroxamic acid-based drugs in conditions ranging from cancer to inflammatory diseases. nih.govunimi.it The selectivity of these inhibitors is often dictated by the non-chelating parts of the molecule, which make specific contacts with the protein's active site. nih.gov

Metal Chelation Properties of the Hydroxamate Group

The primary mechanism behind the enzyme inhibitory activity of this compound is the metal-chelating capability of its hydroxamate group. mdpi.comacs.org This functional group acts as a bidentate ligand, meaning it can form two coordinate bonds to a central metal ion. scientificeminencegroup.com Specifically, the oxygen atoms from the carbonyl (C=O) and the hydroxyl (N-OH) groups of the hydroxamate moiety form a stable five-membered ring complex with metal ions such as Zn²⁺ and Fe³⁺. nih.govacs.org This strong chelation effect is responsible for sequestering the catalytic metal ion within an enzyme's active site, effectively shutting down its function. researchgate.net This property is so pronounced that some hydroxamic acid derivatives are used clinically to treat metal overload. unimi.it The interconversion of the hydroxamate from its more stable trans form to the cis geometry is necessary to allow for this chelation. nih.govacs.org

| Compound | Target Enzyme | Inhibitory Constant (Ki or IC50) |

|---|---|---|

| Benzohydroxamic acid | Mushroom Tyrosinase | 7 nM (Ki) |

| Vorinostat (SAHA) | Mushroom Tyrosinase | 0.24 µM (Ki) |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | Butyrylcholinesterase | 5.12 µM (IC50) |

Substituent Effects and Rational Analog Design

The biological activity of this compound analogues is significantly influenced by the nature and position of various substituents. Understanding these substituent effects is crucial for the rational design of more potent and selective analogues.

Impact of Side Chains and Heterocyclic Ring Systems on Bioactivity

The introduction of different side chains and heterocyclic ring systems to the core structure of this compound can modulate its physicochemical properties and biological activity. Research on related acetamide derivatives has demonstrated that these modifications can influence potency, selectivity, and pharmacokinetic profiles.

For instance, in a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives as anti-HIV agents, the nature of the substituent on the acetamide's phenyl ring was found to be a key determinant of activity. The results indicated that analogues bearing bromophenyl and nitrophenyl substitutions were the most potent. nih.gov This suggests that electron-withdrawing groups on a side chain can enhance the bioactivity of such compounds. The covalent bonding interactions were found to be stronger in derivatives with substitutions like bromophenyl (PBTTA), nitrophenyl (PNTTA), 2-bromo-4-methylphenyl (BMPTTA), and 2-chloropyridine-3-yl (CPTTA), indicating their potential as potent HIV-1 inhibitors. nih.gov

Furthermore, the incorporation of heterocyclic rings can lead to compounds with diverse biological activities. For example, chalcones derived from a ketone containing an azo dye have been used as intermediates to synthesize novel heterocyclic derivatives, including oxazine, thiazine, pyrazole, and isoxazole, which have shown antibacterial activity. samipubco.com In another study, novel 1-hydroxy-naphthyl substituted heterocycles such as pyrazoline and isoxazoline were synthesized and showed potent antioxidant and antimicrobial activities. nih.gov

The following table summarizes the impact of different substitutions on the bioactivity of some acetamide derivatives:

| Compound Series | Substituent/Heterocycle | Observed Bioactivity |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) Derivatives | Bromophenyl, Nitrophenyl | Potent anti-HIV activity nih.gov |

| Chalcone-derived Heterocycles | Oxazine, Thiazine, Pyrazole, Isoxazole | Antibacterial activity samipubco.com |

| 1-Hydroxy-naphthyl Substituted Heterocycles | Pyrazoline, Isoxazoline | Antioxidant and antimicrobial activities nih.gov |

Stereochemical Considerations and Conformational Analysis

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in this compound analogues play a critical role in their interaction with biological targets.

In the crystal structure of a related compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the naphthalene ring system and the benzene ring are not coplanar, subtending a dihedral angle of 82.50 (7)°. nih.gov The structure is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a pseudo-six-membered ring. nih.gov This highlights the importance of specific conformations in stabilizing the molecule.

Conformational analysis of another related tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, using NMR spectroscopy and DFT calculations, revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br This indicates that such molecules can exist as a mixture of different rotamers at room temperature, and the relative populations of these conformers could influence their biological activity. The study predicted nine stable conformations (four Z and five E structures). scielo.br

The following table presents key conformational features of some related acetamide derivatives:

| Compound | Key Conformational Feature | Method of Analysis |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Dihedral angle of 82.50 (7)° between naphthalene and benzene rings; Intramolecular N—H⋯O hydrogen bond nih.gov | X-ray Crystallography nih.gov |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Hindered cis(E)-trans(Z) rotational equilibrium; Existence of nine stable conformations scielo.br | NMR Spectroscopy and DFT Calculations scielo.br |

Application of Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to investigate the structure-activity relationships of this compound analogues at a molecular level, offering insights that can guide the design of new compounds.

Molecular Docking for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of this compound analogues and identifying key interactions that contribute to their biological activity.

In silico molecular docking studies of novel 1-hydroxy-naphthyl substituted heterocycles have been performed to understand their binding interactions with receptors. nih.gov For instance, the docking of these compounds into the binding pocket of penicillin-binding protein from Escherichia coli helped to rationalize their antimicrobial activity. nih.gov Similarly, docking studies of piperidin-4-imine derivatives with the EACP reductase enzyme have been used to correlate their antitubercular activity with their binding affinity. dovepress.com The docking results for these derivatives revealed that the most potent compounds exhibited favorable Glide dock scores. dovepress.com

The following table provides examples of molecular docking studies on related compounds:

| Compound Series | Protein Target | Key Findings |

| 1-Hydroxy-naphthyl Substituted Heterocycles | Penicillin-binding protein from E. coli | Understanding of binding interactions related to antimicrobial activity nih.gov |

| Piperidin-4-imine Derivatives | EACP reductase enzyme | Correlation between Glide dock score and antitubercular activity dovepress.com |

Quantum Chemical Calculations (HOMO-LUMO Gap, Molecular Electrostatic Potential)

Quantum chemical calculations provide insights into the electronic properties of molecules, which are crucial for understanding their reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are important descriptors of molecular reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

For the compound N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide, the HOMO-LUMO energy gap was calculated to be 4.75 eV. researchgate.net In another study on an N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the orbital energy gap between HOMO and LUMO was found to be 5.406 eV, suggesting high stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also valuable tools derived from quantum chemical calculations. They illustrate the charge distribution within a molecule and help in predicting sites for electrophilic and nucleophilic attack.

The following table summarizes the calculated HOMO-LUMO gaps for some related acetamide derivatives:

| Compound | HOMO-LUMO Energy Gap (eV) |

| N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide | 4.75 researchgate.net |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | 5.406 nih.gov |

Density Functional Theory (DFT) Applications in Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters.

DFT calculations have been performed on a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives to study their local reactivity as anti-HIV drugs. nih.gov These calculations, using the B3LYP functional, helped in understanding the mechanism of bond formation between the acetamide derivatives and the tyrosine residue in the biological target. nih.gov Similarly, DFT has been used to study the structural and electronic properties of naphthalimide derivatives proposed for cancer treatment. researchgate.net

In a study of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), DFT calculations were used to compute the HOMO-LUMO gap, natural bonding orbitals (NBO), and UV-Vis absorptions to understand its molecular orbital excitation properties. researchgate.net

The following table lists some applications of DFT in studying related compounds:

| Compound Series | DFT Application | Key Insights |

| 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) Derivatives | Local reactivity analysis | Understanding of bond formation with the biological target nih.gov |

| Naphthalimide Derivatives | Optimization of ground, reduced, and oxidized states | Determination of electronic and structural properties for anticancer applications researchgate.net |

| (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) | HOMO-LUMO, NBO, and UV-Vis absorption calculations | Understanding of molecular orbital excitation properties researchgate.net |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational techniques that accelerate the discovery of new drug candidates by identifying molecules with the desired structural features for biological activity. patsnap.com For this compound and its analogues, these strategies are instrumental in understanding the key chemical features required for their interaction with biological targets and in screening large compound libraries for potential hits.

The development of a pharmacophore model for this compound analogues begins with the identification of a set of active compounds. patsnap.com The three-dimensional arrangement of essential chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, is then mapped to create a pharmacophore model. This model represents the spatial requirements for a molecule to bind to a specific biological target.

Virtual screening, on the other hand, utilizes this pharmacophore model as a 3D query to search through large databases of chemical compounds. nih.gov Molecules from the database that match the pharmacophoric features are identified as potential hits. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

While specific studies detailing the pharmacophore models and virtual screening campaigns exclusively for this compound are not extensively documented in publicly available literature, the general principles can be applied to this class of compounds. For instance, a study on N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides, which share the naphthalene core, employed consensus-based pharmacophore mapping to understand their antimicrobial activity. nih.gov This approach helps in identifying common interaction patterns that are crucial for the biological activity of a series of related compounds.

The typical features of a pharmacophore model for naphthalene-based compounds might include:

A hydrophobic feature corresponding to the naphthalene ring system.

A hydrogen bond donor and acceptor from the hydroxamic acid or a similar functional group.

An additional aromatic or hydrophobic feature depending on the substitution pattern.

Table 1: Potential Pharmacophoric Features of this compound Analogues

| Feature Type | Description | Potential Interacting Residues in a Target Protein |

| Aromatic Ring | The naphthalene core providing hydrophobic interactions. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond Donor | The hydroxyl group of the hydroxamic acid. | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | The carbonyl group of the hydroxamic acid. | Arginine, Lysine, Histidine |

| Hydrophobic Group | Alkyl or other non-polar substituents. | Leucine, Isoleucine, Valine |

Once a robust pharmacophore model is developed and validated, it can be used in a virtual screening workflow. This typically involves several steps, starting from the preparation of a compound library, followed by the screening itself, and then post-screening analysis to prioritize the hits.

Table 2: A Generalized Virtual Screening Workflow

| Step | Description | Tools and Techniques |

| 1. Library Preparation | Collection and preparation of a large database of chemical compounds in a suitable 3D format. | PubChem, ZINC database, in-house libraries. nih.gov |

| 2. Pharmacophore-based Screening | Filtering the library against the developed pharmacophore model to identify molecules that match the query. | Software like LigandScout, Phase, or Catalyst. |

| 3. Molecular Docking | Docking the filtered hits into the active site of the target protein to predict their binding mode and affinity. | Software like AutoDock, Glide, or GOLD. |

| 4. Scoring and Ranking | Ranking the docked compounds based on their predicted binding energy and other scoring functions. | Various scoring functions integrated into docking software. |

| 5. Visual Inspection and Selection | Manual inspection of the top-ranked compounds to select promising candidates for experimental testing. | Molecular visualization software like PyMOL or VMD. |

The application of these computational strategies to this compound and its analogues holds significant promise for the identification of novel and potent bioactive molecules. Future research in this area would benefit from the public dissemination of specific pharmacophore models and the results of virtual screening campaigns to facilitate further drug development efforts.

Advanced Research Methodologies and Analytical Techniques for N Hydroxy 2 Naphthalen 1 Yl Acetamide Studies

Spectroscopic Characterization for Precise Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of N-hydroxy-2-(naphthalen-1-yl)acetamide by analyzing how the molecule interacts with electromagnetic radiation.

Specific experimental ¹H NMR and ¹³C NMR data for this compound are not extensively detailed in publicly available scientific literature. However, these techniques are indispensable for structural confirmation.

¹H NMR: Proton NMR spectroscopy would be used to identify the number and types of hydrogen atoms. Expected signals would include distinct resonances for the seven protons of the naphthalen-1-yl ring, the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and the exchangeable protons of the N-hydroxy group (-NHOH). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the ten carbons of the naphthalene (B1677914) ring, the methylene carbon, and the carbonyl carbon of the acetamide (B32628) group.

Detailed experimental IR and UV-Vis spectra for this compound are not readily found in peer-reviewed sources. Nevertheless, the expected spectral characteristics can be described.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-H stretches from the aromatic and methylene groups, and C=C stretching vibrations from the naphthalene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the naphthalene ring. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to the electronic transitions within the aromatic naphthalene moiety.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the molecular formula.

For this compound (Molecular Formula: C₁₂H₁₁NO₂), the exact monoisotopic mass is 201.07898 Da. uni.lu While experimental spectra are not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts that would be observed in techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). uni.lu These predicted values are critical for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct Ion | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 202.08626 | 141.2 |

| [M+Na]⁺ | 224.06820 | 148.4 |

| [M-H]⁻ | 200.07170 | 144.5 |

| [M+NH₄]⁺ | 219.11280 | 160.4 |

| [M+K]⁺ | 240.04214 | 145.0 |

| [M+H-H₂O]⁺ | 184.07624 | 135.0 |

| [M]⁺ | 201.07843 | 140.2 |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic methods, particularly X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

As of now, the specific crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in major crystallographic databases. This type of analysis would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and torsion angles. It would also reveal the compound's crystal system, space group, and unit cell dimensions.

Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions is not possible. However, based on the molecular structure, several key interactions would be anticipated to govern the crystal packing:

Hydrogen Bonding: The N-hydroxy-acetamide moiety contains both hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH). It is highly probable that strong intermolecular hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The presence of the large, planar naphthalene ring system makes π-π stacking interactions between adjacent molecules highly likely. These interactions would contribute significantly to the stability of the crystal structure.

A full understanding of these packing motifs and interactions awaits the successful crystallization and X-ray diffraction analysis of the compound.

In Vitro Biological Assay Systems

There is no publicly available research detailing the use of in vitro biological assays to characterize this compound.

Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric)

No studies have been published reporting the inhibitory or modulatory effects of this compound on specific enzymes using spectrophotometric or fluorometric assays.

Cell-Based Assays (e.g., Cell Invasion, Cytotoxicity)

Information regarding the cytotoxicity of this compound against cancer or other cell lines, or its effect on processes like cell invasion, is not present in the available literature. While other naphthalene-acetamide derivatives have been assessed for cytotoxicity, this data cannot be extrapolated to the naphthalen-1-yl isomer. mdpi.comnih.gov

Ligand Binding Assays (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

There are no published findings from ligand binding assays that would characterize the interaction of this compound with any specific biological targets.

Pre-clinical In Vivo Models for Efficacy Assessment

No data from preclinical in vivo studies involving this compound have been made public.

Animal Models for Disease Research (e.g., Neurodegenerative, Inflammation)

There is no evidence in the scientific literature of this compound being evaluated in animal models for neurodegenerative, inflammatory, or other diseases.

Preliminary Pharmacokinetic Studies in Pre-clinical Settings

Details regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from preliminary pharmacokinetic studies in animals are not available.

Advanced Computational Modeling and Chemoinformatics

Computational modeling and chemoinformatics are powerful tools in modern chemistry for predicting and understanding the properties and behavior of molecules. These methods allow researchers to investigate compounds at a molecular level, providing insights that can be difficult to obtain through experimental techniques alone. For a compound like this compound, these approaches could elucidate its structural characteristics, intermolecular interactions, and potential applications in materials science.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as electrostatic potential and curvature onto this surface, researchers can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This analysis provides a detailed picture of how molecules pack together in a solid state.

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of these intermolecular interactions. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, polarization, and repulsion components. The resulting energy frameworks provide a visual representation of the strength and directionality of the forces that hold the crystal together.

For this compound, these analyses would be invaluable for understanding its crystal packing and the nature of the non-covalent interactions that govern its solid-state architecture. The presence of the hydroxyl, amide, and naphthalene groups suggests the potential for a variety of intermolecular interactions, which these techniques could meticulously detail.

Non-linear Optical (NLO) Property Assessments

Non-linear optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Materials with significant NLO properties are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods, particularly quantum chemical calculations, are frequently employed to predict the NLO properties of new molecules.

The assessment of NLO properties typically involves calculating the first and second hyperpolarizabilities of a molecule, which are measures of its NLO response. These calculations can provide insights into the relationship between molecular structure and NLO activity. For this compound, with its extended π-conjugated naphthalene system, computational NLO assessments could predict its potential for use in optical materials. The specific arrangement of donor and acceptor groups within the molecule would be a key determinant of its NLO response.

In the absence of experimental or computational data for this compound, the table below illustrates the kind of theoretical NLO data that would be generated from such a study.

Table 1: Hypothetical Non-linear Optical Properties of this compound

| Property | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | Data not available | Debye |

| Mean Polarizability | <α> | Data not available | esu |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Potential Applications in Biomedical Science

Strategic Development of Novel Therapeutic Agents

The core structure of N-hydroxy-2-(naphthalen-1-yl)acetamide serves as a promising scaffold for the development of new drugs. The hydroxamic acid group, -C(=O)NH(OH), is a well-established pharmacophore known for its ability to chelate metal ions, a critical feature for the inhibition of metalloenzymes. journalagent.comunl.pt The naphthalene (B1677914) ring, a bicyclic aromatic hydrocarbon, is lipophilic, which can enhance membrane permeability, and is a common feature in many approved therapeutic agents. ekb.eg

Future research can be strategically directed towards designing highly selective enzyme inhibitors based on the this compound scaffold. The hydroxamic acid moiety is a known zinc-binding group, making it an effective inhibitor of zinc-dependent metalloenzymes such as matrix metalloproteinases (MMPs) and aminopeptidases. journalagent.comresearchgate.net

A closely related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of Aminopeptidase (B13392206) N (APN), an enzyme implicated in tumor growth and angiogenesis. elsevierpure.comnih.gov It demonstrated significant inhibitory activity, which is attributed to the metal-chelating hydroxamate group. elsevierpure.com This provides a strong rationale for investigating this compound and its derivatives as APN inhibitors.

Future structure-activity relationship (SAR) studies could explore modifications to both the naphthalene ring and the acetamide (B32628) linker. nih.gov By synthesizing and testing a library of analogs with varied substituents on the naphthalene core, it may be possible to enhance potency and, crucially, selectivity for specific enzyme targets, thereby minimizing off-target effects.

Table 1: Inhibitory Profile of a Related Naphthalene-Based Hydroxamic Acid

| Compound | Target Enzyme | Inhibition Constant (Ki) | Biological Effect |

|---|

The known anti-angiogenic properties of related naphthalene-based hydroxamic acids suggest an interaction with key signaling pathways that regulate blood vessel formation. elsevierpure.comnih.gov The primary target for many anti-angiogenic therapies is the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov However, numerous other signaling cascades are involved in this complex process, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and Wnt/β-catenin pathways. nih.govfrontiersin.org

A significant future research direction would be to investigate whether this compound or its derivatives can modulate these less-explored pathways. Inhibition of basic fibroblast growth-factor (bFGF)-induced invasion of endothelial cells has been observed with related compounds, indicating effects beyond a single pathway. nih.gov Research could employ cell-based assays to screen for inhibitory activity against key kinases and signaling proteins within these cascades, potentially uncovering novel mechanisms of action and expanding the therapeutic applicability of this compound class.

Exploration of Previously Unidentified Pharmacological Properties

The constituent chemical motifs of this compound are associated with a broad spectrum of pharmacological activities, suggesting that the compound may possess therapeutic properties beyond enzyme inhibition and anti-angiogenesis.

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse applications. ekb.egresearchgate.net Similarly, compounds containing acetamide and hydroxamic acid groups have demonstrated a wide range of biological effects. journalagent.comresearchgate.net Future research should involve comprehensive screening of this compound to uncover these potential activities. High-throughput screening against panels of receptors, enzymes, and microbial strains could reveal previously unidentified properties, opening new avenues for drug development.

Table 2: Potential Pharmacological Activities for Future Investigation

| Structural Moiety | Associated Pharmacological Properties | Potential Research Targets |

|---|---|---|

| Naphthalene | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral ekb.eg | Cyclooxygenase (COX) enzymes, various cancer cell lines, bacterial and fungal strains, viral proteases |

Innovation in Synthetic Methodologies for Scalability and Enhanced Purity

For any promising compound to advance towards clinical application, the development of an efficient, scalable, and cost-effective synthetic process is paramount. Current laboratory-scale syntheses of hydroxamic acids often involve the reaction of esters or activated carboxylic acids (like acyl chlorides) with hydroxylamine (B1172632). nih.goveurjchem.com While effective for initial studies, these methods may present challenges for large-scale production, including the use of hazardous reagents, modest yields, and the need for extensive purification. rsc.org

Future research in this area should focus on process chemistry and green chemistry principles. This includes the development of a robust synthesis from readily available starting materials that avoids protecting groups and minimizes waste. One potential route is the direct coupling of naphthalen-1-ylacetic acid with hydroxylamine using novel, safer coupling agents. nih.gov Furthermore, exploring continuous flow manufacturing could offer significant advantages in terms of safety, consistency, and throughput compared to traditional batch processing. google.com Biocatalytic methods, using enzymes to perform key transformations, could also be investigated to enhance selectivity and reduce the environmental impact of the synthesis. researchgate.net

Table 3: Comparison of Potential Synthetic Approaches

| Synthetic Method | Potential Advantages | Key Challenges for Innovation |

|---|---|---|

| Acyl Chloride + Hydroxylamine | High reactivity | Moisture sensitivity, generation of HCl byproduct |

| Ester + Hydroxylamine | Milder conditions | Slower reaction rates, potential for side reactions rsc.orggoogle.com |

| Carboxylic Acid + Coupling Agent | Direct, one-pot potential | Cost of coupling agents, purification from byproducts nih.gov |

| Continuous Flow Synthesis | Improved safety and control, high throughput | Requires specialized equipment, process optimization google.com |

Integration of Multi-omics Approaches for Comprehensive Biological Profiling and Systems-Level Understanding

To fully elucidate the biological effects of this compound, future research should move beyond single-target analyses and embrace a systems biology perspective. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the compound's impact on cellular networks. frontiersin.orgnih.gov

For example, treating cancer cells with the compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal all up- and down-regulated genes, identifying entire pathways affected by the drug. frontiersin.org Proteomics could then confirm these changes at the protein level and identify post-translational modifications, while metabolomics could analyze shifts in cellular metabolites to understand how the compound alters the cell's metabolic state. mdpi.comashpublications.org

This integrated approach can help identify novel mechanisms of action, uncover biomarkers for predicting treatment response, and reveal potential mechanisms of drug resistance. mdpi.com Such a comprehensive biological profile is invaluable for the rational design of next-generation analogs and for positioning the compound for future clinical development.

Table 4: Application of Multi-omics for Profiling this compound

| Omics Technology | Biological Information Provided | Potential Insights for the Compound |

|---|---|---|

| Transcriptomics | Global gene expression changes | Identification of all signaling pathways modulated by the compound. |

| Proteomics | Changes in protein abundance and modifications | Validation of drug targets; discovery of off-target effects. ashpublications.org |

| Metabolomics | Alterations in cellular metabolite levels | Understanding of the compound's impact on cancer cell metabolism. mdpi.com |

| Genomics | Genetic markers associated with sensitivity | Identification of patient populations most likely to respond to therapy. |

Q & A

Q. What synthetic methodologies are effective for preparing N-hydroxy-2-(naphthalen-1-yl)acetamide?

this compound can be synthesized via multicomponent condensation reactions involving naphthalen-1-ol, aldehydes, and acetamide derivatives. For example, IR spectroscopy (KBr pellet, ~1639 cm⁻¹ for C=O stretching) and mass spectrometry (e.g., m/z 276 [M+]) are critical for confirming the product’s structure. Reaction optimization should focus on solvent polarity and temperature to enhance yields .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).

- Data collection using MoKα radiation (λ = 0.71073 Å) at 296 K, as demonstrated for structurally similar acetamides.

- Refinement with SHELXL (e.g., SHELX-2018/3), ensuring R-factor convergence below 0.05. Orthorhombic systems (space group Pbca) are common for naphthalene derivatives .

Q. What safety protocols are recommended for handling this compound?

- Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation).

- Use PPE (gloves, lab coat) and work in a fume hood.

- Avoid hydrolysis by minimizing exposure to acids/bases, which can degrade the compound into acetic acid and ammonia derivatives .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Hydrogen bonding (e.g., O–H···O and N–H···O motifs) and π-π stacking (naphthalene rings) dominate. For example:

- O–H···O bond lengths of ~1.84 Å and angles of ~169° stabilize the lattice.

- SHELXL-generated Hirshfeld surfaces can quantify interaction contributions (e.g., 12% H-bonding, 25% van der Waals) .

Q. What catalytic systems enable selective hydrogenation of the acetamide group?

Manganese–PNN pincer complexes (e.g., Mn-2) achieve high efficiency under mild conditions (100–120°C, 5 mol% catalyst, H₂ pressure 50 bar). For N-(naphthalen-1-yl)acetamide derivatives, this reduces the amide to alcohol/amine without dehalogenation byproducts. Monitor conversions via GC-MS or NMR .

Q. How can discrepancies in crystallographic data be resolved?

Q. How to model its binding interactions with biological targets like metalloproteinases?

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) using the compound’s optimized geometry (DFT/B3LYP).

- Analyze binding free energy (MM-PBSA) and key residues (e.g., Zn²⁺ coordination in MMP-9). Docking studies (AutoDock Vina) can identify binding poses with ∆G < -8 kcal/mol .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.